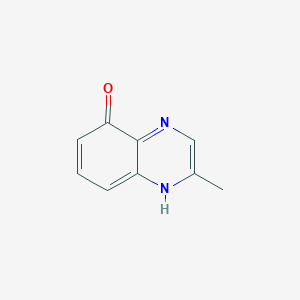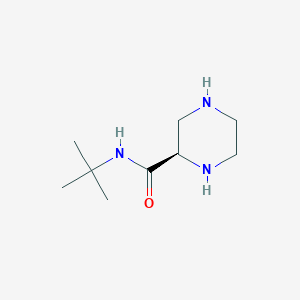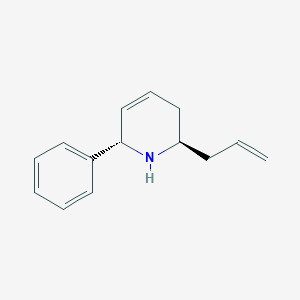
(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydropyridines, closely related to (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine, often involves cyclization reactions or Michael addition processes. A notable method for preparing unsymmetrical tetrahydropyridines includes the reaction of pyridine derivatives with alkyl or aryl groups in the presence of a catalyst, demonstrating the versatility of synthesis approaches for these compounds (Bubnov et al., 1998).
Molecular Structure Analysis
X-ray diffraction studies have provided detailed insights into the molecular structure of tetrahydropyridine derivatives. These compounds often exhibit specific conformations, such as boat or half-chair, influenced by their substituents. The crystal structure analysis highlights the significance of intermolecular interactions, including hydrogen bonding, in stabilizing the crystal structure of these compounds (Sambyal et al., 2011).
Chemical Reactions and Properties
Tetrahydropyridines undergo various chemical reactions, including electrophilic and nucleophilic additions, owing to their reactive dihydropyridine core. The presence of allyl and phenyl groups in (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine allows for selective transformations, such as reductive diallylation and subsequent isomerization to cis- and trans- configurations, showcasing the chemical versatility of these structures (Bubnov et al., 1994).
科学的研究の応用
Neuroprotective Strategies and Parkinson's Disease
Research has explored the applications of compounds related to (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine in the context of neurodegenerative diseases, particularly Parkinson's disease (PD). Compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serve as neurotoxins that specifically target nigrostriatal dopaminergic neurons, simulating Parkinsonian symptoms. This has allowed for the development of experimental models crucial for testing neuroprotective strategies. For instance, substances inhibiting or modulating the activity of enzymes like monoamine oxidase (MAO) have shown potential in reducing neurotoxicity associated with MPTP and similar compounds, offering insights into the mechanisms of neurodegeneration and neuroprotection in PD (Vaglini et al., 2013; Torres et al., 2017).
Environmental Factors and Neurodegeneration
Further, the investigation into environmental factors contributing to neurodegenerative diseases has benefited from the study of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine and related compounds. The identification of MPTP as a neurotoxin has underscored the potential for environmental toxins to precipitate or exacerbate conditions like PD. Research into the interactions between genetic predispositions and exposure to environmental neurotoxins (e.g., pesticides) has been facilitated by models using compounds like MPTP, enhancing our understanding of PD's etiology and potential intervention points (Landrigan et al., 2005; Di Monte et al., 2002).
Antioxidant and Anti-inflammatory Mechanisms
The exploration of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine's analogs has also contributed to the understanding of antioxidant and anti-inflammatory mechanisms in neuroprotection. Studies have shown that certain enzymes and metabolic pathways can mitigate the effects of neurotoxicants, potentially offering therapeutic avenues for diseases characterized by oxidative stress and inflammation. By examining the interactions between neurotoxic compounds and biological systems, research has illuminated possible strategies for combating neurodegeneration and promoting neuronal survival and recovery (Aschner et al., 2022).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.
I hope this general outline is helpful. If you have a specific compound that is well-documented in the literature, I would be happy to help you analyze it. Please provide the name or structure of the compound.
特性
IUPAC Name |
(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAFXCBQWHDQW-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361293 |
Source


|
| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
175478-20-3 |
Source


|
| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)
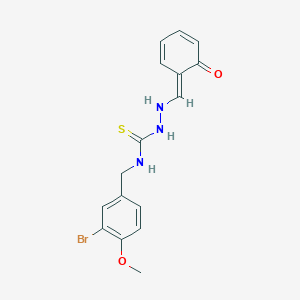

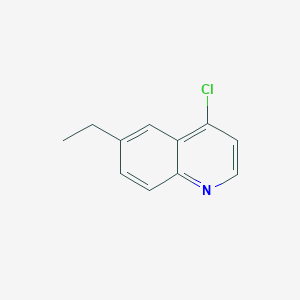
![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

